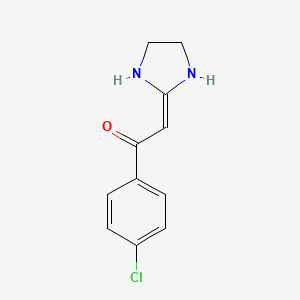

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)-

Description

This compound (CAS: 107165-82-2) features a 4-chlorophenyl group attached to an ethanone backbone and a 2-imidazolidinylidene moiety. The imidazolidinylidene group, a five-membered ring containing two nitrogen atoms, confers unique electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis . Its safety profile indicates handling precautions, including consultation with a physician upon exposure .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-imidazolidin-2-ylideneethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-9-3-1-8(2-4-9)10(15)7-11-13-5-6-14-11/h1-4,7,13-14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRQCFXTNVRQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326919 | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107165-82-2 | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

This approach, inspired by the synthesis of 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone, employs lithium hexamethyldisilazide (LiHMDS) as a strong base to deprotonate a nitrile precursor, facilitating nucleophilic attack on an electrophilic chloromethyl intermediate.

Steps :

- Deprotonation : (4-Chlorophenyl)((trimethylsilyl)oxy)acetonitrile reacts with LiHMDS in tetrahydrofuran (THF) at −78°C, generating a stabilized enolate.

- Alkylation : The enolate attacks 2-chloromethyl-imidazolidine (hypothetical intermediate), forming a carbon-carbon bond.

- Hydrolysis : Acidic workup with hydrochloric acid removes the trimethylsilyl (TMS) protecting group, yielding the desired ketone.

Optimization Considerations

- Temperature Control : Maintaining −78°C during enolate formation prevents side reactions.

- Electrophile Reactivity : Substituting 2,4-dichlorobenzyl chloride with a custom-synthesized imidazolidinyl chloromethyl derivative is critical for regioselectivity.

- Yield : Analogous reactions report yields of 70–85% after crystallization, though the imidazolidinylidene variant may require additional purification steps.

Method 2: Condensation with Imidazolidine Derivatives

Reaction Pathway

Patent EP0086126A1 describes the synthesis of imidazolidinylidene derivatives via condensation between amines and imidazoline intermediates. Adapting this method:

Steps :

- Ketone Bromination : 1-(4-Chlorophenyl)-2-bromoethanone is prepared by treating 1-(4-chlorophenyl)ethanone with bromine in acetic acid.

- Nucleophilic Substitution : The brominated ketone reacts with imidazolidine in the presence of cesium carbonate (Cs₂CO₃) in ethanol, facilitating displacement of bromide by the imidazolidine nitrogen.

- Cyclization : Heating under reflux promotes intramolecular cyclization, forming the imidazolidinylidene ring.

Key Parameters

- Base Selection : Cs₂CO₃ enhances nucleophilicity of imidazolidine, improving substitution efficiency.

- Solvent Effects : Ethanol balances solubility and reactivity, though dimethylformamide (DMF) may accelerate the reaction at higher temperatures.

- Byproduct Management : Residual bromine requires neutralization with sodium thiosulfate prior to workup.

Method 3: Reductive Amination

Synthetic Route

Drawing from the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, reductive amination offers a viable alternative:

Steps :

Challenges

- Schiff Base Stability : The intermediate imine is prone to hydrolysis, necessitating anhydrous conditions.

- Regioselectivity : Competing intermolecular reactions may yield polymeric byproducts; dilute solutions mitigate this issue.

Comparative Analysis of Methods

Challenges and Optimization

Steric Hindrance

The bulky imidazolidinylidene group impedes nucleophilic attack in Method 1. Microwave-assisted synthesis may enhance reaction rates by improving molecular collisions.

Oxidative Degradation

The imidazolidinylidene moiety is susceptible to oxidation. Conducting reactions under nitrogen or argon atmospheres preserves product integrity.

Solvent Compatibility

THF in Method 1 offers low viscosity but requires strict anhydrous conditions. Switching to 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, improves sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction could produce chlorophenyl ethanols or other reduced derivatives.

Scientific Research Applications

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Ethanone Derivatives

The following table highlights structural differences among analogues:

Key Observations :

- The target compound's imidazolidinylidene group distinguishes it from analogues with thioether (e.g., ), arsenical (), or imino () substituents.

- Bulkier substituents (e.g., triphenylarsoranylidene in ) increase molecular weight and may reduce solubility.

Antimalarial Activity (pIC50 Values)

| Compound Name | pIC50 | Reference |

|---|---|---|

| 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone | 8.2129 | |

| 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone | 7.9520 | |

| Chloroquine (Standard) | 7.5528 |

Key Observations :

Physicochemical Properties

*Estimated based on structural analogues.

Key Observations :

- The imidazolidinylidene group in the target compound likely enhances polarity (higher PSA) compared to phosphoranylidene or imino derivatives.

- Nitro-substituted analogues () may exhibit higher reactivity and lower thermal stability.

Biological Activity

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- is characterized by a 4-chlorophenyl group attached to an imidazolidinylidene moiety within an ethanone framework. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with imidazolidine derivatives under specific conditions, often utilizing catalysts like acetic acid or ethanol at elevated temperatures. Purification techniques such as recrystallization or chromatography are employed to isolate the product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism of action may involve:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Pathway Interference: Ethanone can interfere with metabolic pathways, leading to altered cellular functions .

Biological Activity

Research has indicated that Ethanone, 1-(4-chlorophenyl)-2-(2-imidazolidinylidene)- exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of imidazolidinylidene compounds possess significant antibacterial activity. For instance, a related compound demonstrated an antibacterial percentage value of 80% against Escherichia coli, comparable to standard antibiotics like chloramphenicol .

- Anticancer Potential: Preliminary investigations suggest that this compound may have anticancer properties, although detailed studies are required to establish its efficacy and mechanism in cancer cell lines.

Case Study 1: Antimicrobial Activity

A study focused on the antibacterial effects of various imidazolidinyl derivatives, including Ethanone, revealed that these compounds could effectively inhibit bacterial growth. The researchers measured the inhibition zones and compared them with standard antibiotics. The findings indicated that certain derivatives exhibited promising antibacterial activity against common pathogens .

Case Study 2: Pharmacological Applications

Another study explored the pharmacological applications of Ethanone derivatives in drug development. The research highlighted the compound's potential as a lead structure for developing new therapeutic agents targeting specific diseases. The study utilized molecular docking techniques to predict how these compounds interact with biological targets .

Table 1: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.